![molecular formula C7H3BrClN3 B11774386 6-Bromo-2-chloropyrido[3,4-d]pyrimidine](/img/structure/B11774386.png)
6-Bromo-2-chloropyrido[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-chloropyrido[3,4-d]pyrimidine is a heterocyclic compound that contains both bromine and chlorine atoms. It is part of the pyridopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 6-Bromo-2-chloropyrido[3,4-d]pyrimidine typically involves multiple steps. One common method includes the following steps:
Gewald Reaction: This step involves the condensation of an aldehyde or ketone with an activated nitrile in the presence of a sulfur source to form 2-aminothiophenes.
Pyrimidone Formation: The 2-aminothiophenes are then converted into pyrimidones.
Bromination: The pyrimidone is brominated using a brominating agent such as N-bromosuccinimide (NBS).
Chlorination: Finally, the brominated compound is chlorinated using a chlorinating agent like thionyl chloride.
Chemical Reactions Analysis
6-Bromo-2-chloropyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are commonly used to modify the compound.
Common reagents used in these reactions include palladium catalysts, N-bromosuccinimide, and thionyl chloride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-2-chloropyrido[3,4-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, including anticancer and anti-inflammatory agents.
Biological Research: The compound is studied for its potential as a chemokine receptor antagonist, particularly targeting the CXCR2 receptor.
Industrial Applications: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-Bromo-2-chloropyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets. For example, as a CXCR2 antagonist, it binds to the CXCR2 receptor, inhibiting its activity and thereby reducing inflammation and immune response . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
6-Bromo-2-chloropyrido[3,4-d]pyrimidine can be compared with other pyridopyrimidine derivatives, such as:
6-Bromo-4-chloropyrido[2,3-d]pyrimidine: Similar in structure but differs in the position of the chlorine atom.
6-Bromo-4-chlorothieno[2,3-d]pyrimidine: Contains a thiophene ring instead of a pyridine ring.
These compounds share similar chemical properties but may have different biological activities and applications, highlighting the uniqueness of this compound in specific contexts.
Properties
Molecular Formula |
C7H3BrClN3 |
|---|---|
Molecular Weight |
244.47 g/mol |
IUPAC Name |
6-bromo-2-chloropyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H3BrClN3/c8-6-1-4-2-11-7(9)12-5(4)3-10-6/h1-3H |
InChI Key |
PDBUNIGPAKDZIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NC(=NC2=CN=C1Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



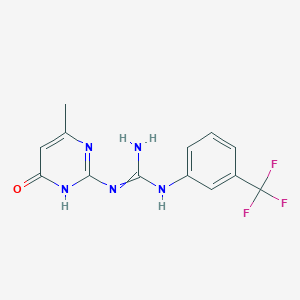
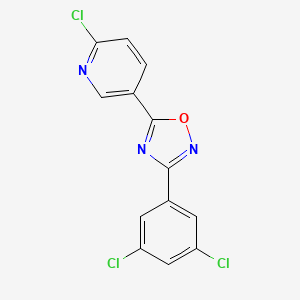
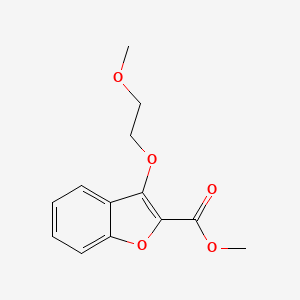
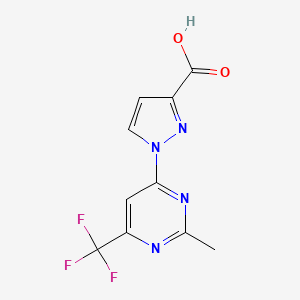
![3-(p-Tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-one 5,5-dioxide](/img/structure/B11774329.png)
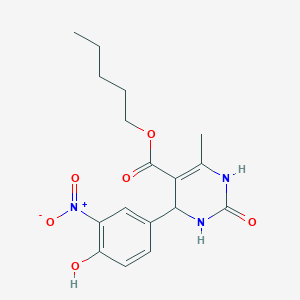
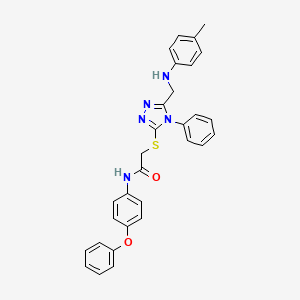
![7-Chloro-1-methoxydibenzo[b,d]furan-4-carboxylic acid](/img/structure/B11774350.png)

![6,7-Dimethyl-5,6,7,8-tetrahydrotetrazolo[1,5-b][1,2,4]triazine](/img/structure/B11774371.png)
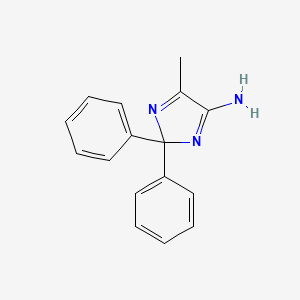
![Methyl 5-hydroxy-2-oxo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylate](/img/structure/B11774384.png)

